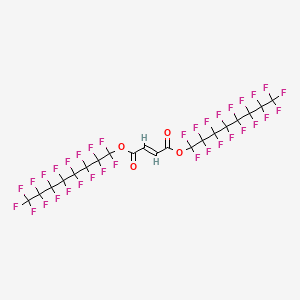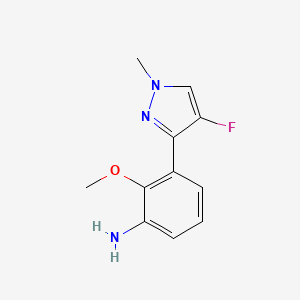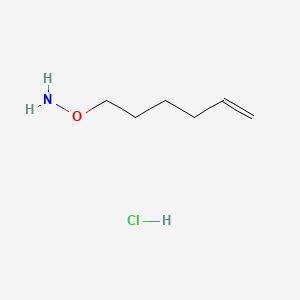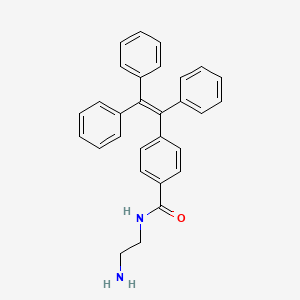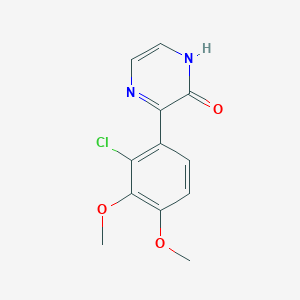
(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of imidazole and benzylidene moieties, which contribute to its diverse chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate aldehydes with thiourea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazole ring. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and imidazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and nitric acid are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are frequently employed.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, dihydroimidazole derivatives, and various substituted imidazole compounds.
科学的研究の応用
(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.
Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.
類似化合物との比較
Similar Compounds
- (5E)-5-(3-methylbenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
- (5E)-5-(4-hydroxy-3-methoxybenzylidene)rhodanine
Uniqueness
Compared to similar compounds, (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of the imidazole and benzylidene moieties, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C17H14N2OS |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
(5E)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19(17(21)18-15)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,21)/b15-11+ |
InChIキー |
LMBBNHOHGGTJFA-RVDMUPIBSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)


![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)

